molecular formula C18H23F3N2OS B2840809 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034476-60-1

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2840809
CAS No.: 2034476-60-1
M. Wt: 372.45
InChI Key: HSXOHZGWBVFKTC-UHFFFAOYSA-N
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Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2034476-60-1) is a synthetic organic compound with a molecular formula of C18H23F3N2OS and a molecular weight of 372.45 g/mol . This complex molecule features a benzamide core substituted with a lipophilic trifluoromethyl group, which is known to enhance metabolic stability and membrane permeability in drug-like compounds . The structure is further characterized by a piperidine ring connected to a tetrahydrothiophene (thiolane) moiety, creating a unique three-dimensional architecture that may allow for specific interactions with biological targets . Compounds with structural similarities, particularly those containing a piperidine scaffold and a trifluoromethylbenzamide group, have demonstrated significant research value in neuroscience and immunology. For instance, related molecules have been identified as potent inhibitors of the glycine transporter type 1 (GlyT1), which can enhance NMDA receptor-mediated glutamatergic neurotransmission and modulate dopamine release in the brain . Other piperidine-based structures are being actively investigated for their ability to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in a wide range of inflammatory diseases . The specific combination of the thiolane and piperidine groups in this molecule suggests potential for interaction with enzymes or receptors in these or other critical pathways, making it a valuable chemical tool for probing disease mechanisms in preclinical research . This product is supplied through our partnership with Life Chemicals and is intended for research and development purposes in a laboratory setting only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers can order various quantities, with standard offerings including 1mg, 5mg, and 25mg sizes . For more detailed information, including pricing and availability, please contact our sales team.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2OS/c19-18(20,21)15-3-1-2-14(10-15)17(24)22-11-13-4-7-23(8-5-13)16-6-9-25-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXOHZGWBVFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Tetrahydrothiophene Ring: This step may involve the reaction of the piperidine intermediate with a thiophene derivative under specific conditions to form the tetrahydrothiophene ring.

    Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with a benzamide derivative, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzamide or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogues from the provided evidence:

Key Findings:

Substituent Effects on Physicochemical Properties: The trifluoromethyl group is a common feature in compounds like the target, 7a, and 6b, enhancing metabolic stability and hydrophobic interactions . The thiolan-3-yl group in the target compound introduces sulfur, which may improve lipophilicity compared to polar substituents like ureido (7a) or guanidino (17e).

Synthetic Efficiency: Yields vary significantly: 66.8% for 6b (simple aminobenzyl substituent) vs. 25% for 17e (complex guanidino group), suggesting steric or electronic challenges in introducing bulky substituents . The target compound’s thiolan ring synthesis may require specialized protocols for sulfur heterocycle formation, though specific yield data are unavailable .

Biological Implications: Ureido and thioureido groups (e.g., 7a, ) may facilitate hydrogen bonding with biological targets, whereas the thiolan ring in the target compound could engage in hydrophobic or van der Waals interactions .

Structural Uniqueness :

  • The target compound’s thiolan-piperidine linkage differentiates it from analogues with benzyl (7a) or pyridazine () cores. This structural variation may confer distinct pharmacokinetic profiles, such as altered CYP450 metabolism or tissue penetration .

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16H20F3N2S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, a thiolane moiety, and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies have indicated that compounds with similar structures often act as inhibitors of key enzymes involved in various pathways:

  • Enzyme Inhibition : It has been suggested that the compound may act as a reversible inhibitor of enzymes such as monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and inflammation control .
  • Antiproliferative Effects : Preliminary studies have shown that similar benzamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds, providing insight into the expected efficacy of this compound.

Compound NameTargetActivity TypeIC50 Value (µM)Reference
Benzoylpiperidine 18MAGLInhibition11.7
Benzoylpiperidine 19MAGLInhibition0.84
Benzoylpiperidine 20Cancer Cells (OVCAR-3)Antiproliferative31.5
Benzamide Derivative XCancer Cells (MDA-MB-231)Antiproliferative75.3

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound:

  • Study on Anticancer Activity : A study evaluated the antiproliferative effects of benzamide derivatives on breast cancer cell lines. Results indicated significant inhibition of cell viability, suggesting a promising avenue for developing new anticancer therapies .
  • MAGL Inhibition Study : Research focused on the design and synthesis of MAGL inhibitors revealed that modifications to the benzoyl moiety significantly enhanced inhibitory potency and selectivity against MAGL compared to other enzymes in the endocannabinoid system .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide with high purity?

  • Methodological Answer : Synthesis involves multi-step coupling reactions, typically using piperidine-thiolane intermediates and benzamide precursors. Key steps include:

  • Coupling : Use of HBTU or EDCI as coupling agents in anhydrous THF or DCM, with triethylamine (Et3_3N) to neutralize acids .
  • Purification : Silica gel column chromatography (e.g., 10% MeOH/DCM) followed by recrystallization to achieve >95% purity. Monitoring via TLC and NMR ensures structural fidelity .
  • Optimization : Adjusting reaction temperature (0–25°C) and solvent polarity minimizes byproducts like hydrolyzed thiolane derivatives .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm piperidine-thiolane connectivity and trifluoromethyl substitution (e.g., δ ~120 ppm for CF3_3 in 13^13C NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z ~427) and detects impurities .
  • HPLC-PDA : Assesses purity (>98%) and identifies degradation products under stress conditions (e.g., acidic pH) .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

  • Methodological Answer : The piperidine-thiolane and benzamide motifs suggest interactions with:

  • GPCRs : Analogs bind opioid or serotonin receptors, validated via radioligand displacement assays (e.g., IC50_{50} values in nM range) .
  • Enzyme inhibition : Trifluoromethyl groups may enhance binding to kinases or cytochrome P450 isoforms, tested via fluorometric activity assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified thiolane (e.g., thiolan-2-yl) or benzamide (e.g., nitro vs. trifluoromethyl) groups .
  • Assay selection : Test analogs in functional assays (e.g., cAMP inhibition for GPCRs) and biophysical assays (SPR for binding kinetics) .
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .

Q. What experimental approaches resolve contradictions in reported binding affinities across different assays?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), ion concentration (Mg2+^{2+}/Ca2+^{2+}), and cell membrane composition (HEK293 vs. CHO cells) .
  • Orthogonal validation : Compare SPR (direct binding) with cell-based luciferase reporter assays (functional activity) to confirm target engagement .
  • Meta-analysis : Aggregate data from >3 independent labs to identify outliers and consensus values .

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess this compound’s bioavailability?

  • Methodological Answer :

  • Dosing routes : Oral vs. intravenous administration in rodent models, with blood sampling at t = 0.25, 0.5, 1, 2, 4, 8, 24 h .
  • Bioanalysis : LC-MS/MS quantifies plasma concentrations (LLOQ ~1 ng/mL) and metabolites (e.g., oxidized thiolane) .
  • Tissue distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs (e.g., brain for CNS targets) .

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